molecular formula C42H48N2O18 B14166926 Wilfornine CAS No. 112899-84-0

Wilfornine

Cat. No.: B14166926
CAS No.: 112899-84-0
M. Wt: 868.8 g/mol
InChI Key: QPVNFZWUTRCXMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Wilfornine A (C₄₅H₅₁NO₂₀, molecular weight: 925.88) is a sesquiterpene pyridine alkaloid (SPA) isolated from Tripterygium wilfordii (雷公藤), a plant widely used in traditional Chinese medicine for its anti-inflammatory and immunosuppressive properties . Structurally, it belongs to the dihydro-β-agarofuran subclass, characterized by a nicotinoyloxy group at position 9α and multiple acetyloxy substitutions (e.g., positions 1α, 6β, 15) . This compound A exhibits moderate anti-inflammatory activity, with an IC₅₀ of 2.99–28.80 µM in nitric oxide (NO) inhibition assays in RAW 264.7 macrophages, without significant cytotoxicity . It also demonstrates neuroprotective effects, enhancing cell viability in okadaic acid-treated PC12 cells by up to 72.4% at 10 µM .

Properties

CAS No.

112899-84-0

Molecular Formula

C42H48N2O18

Molecular Weight

868.8 g/mol

IUPAC Name

[20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] pyridine-2-carboxylate

InChI

InChI=1S/C42H48N2O18/c1-20-14-15-27-26(12-11-17-43-27)37(51)55-18-39(7)29-30(56-22(3)46)34(58-24(5)48)41(19-54-21(2)45)35(59-25(6)49)31(60-38(52)28-13-9-10-16-44-28)33(61-36(20)50)40(8,53)42(41,62-39)32(29)57-23(4)47/h9-13,16-17,20,29-35,53H,14-15,18-19H2,1-8H3

InChI Key

QPVNFZWUTRCXMM-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C=CC=N2)C(=O)OCC3(C4C(C(C5(C(C(C(C(C5(C4OC(=O)C)O3)(C)O)OC1=O)OC(=O)C6=CC=CC=N6)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C

Origin of Product

United States

Preparation Methods

Botanical Sources and Biosynthetic Context

Tripterygium wilfordii as a Primary Source

Wilfornine occurs in trace quantities (≤0.001% dry weight) within the root bark of Tripterygium wilfordii, a traditional medicinal plant renowned for its anti-inflammatory and immunosuppressive properties. Metabolomic profiling reveals that this compound co-occurs with structurally related alkaloids like Wilforgine (C41H47O19N) and Wilforine (C43H49O18N), complicating its isolation.

Suspension Cell Culture Advancements

Extraction and Isolation Protocols

Solvent Extraction Optimization

Crude extraction employs ethanol-water mixtures (70–80% v/v) to solubilize this compound while minimizing polysaccharide co-extraction. A 3-hour reflux at 65°C achieves 92% recovery efficiency, as quantified by UPLC/Q-TOF MS. Sequential partitioning with ethyl acetate and n-butanol concentrates this compound in the n-butanol phase (partition coefficient K = 4.7), leveraging its intermediate hydrophilicity relative to celastrol-type triterpenoids.

Chromatographic Purification

Medium-Pressure Liquid Chromatography (MPLC)

A three-step MPLC protocol on Diaion HP-20 resin achieves preliminary enrichment:

Step Mobile Phase Volume (CV) This compound Purity (%)
1 H2O 5 0.3
2 30% MeOH 8 12.4
3 70% MeOH 6 68.9
Preparative HPLC Final Isolation

SymmetryPrep C18 columns (19 × 300 mm, 7 µm) resolve this compound (tR = 15.97 min) using a 0.1% formic acid-acetonitrile gradient (25–65% over 40 min) at 12 mL/min. UV detection at 210 nm enables fraction collection with ≥95% chromatographic purity.

Structural Characterization Data

High-Resolution Mass Spectrometry

This compound exhibits [M+H]+ at m/z 988.3201 (calculated 988.3239, Δ = -3.8 ppm) with characteristic MS/MS fragments:

m/z Relative Abundance (%) Proposed Fragment
988.32 34.1 Molecular ion
866.00 100.0 C44H48O17N+
848.65 6.5 Loss of H2O
822.48 4.8 C40H44O15N+

Putative Biosynthetic Pathway

Comparative transcriptomics implicates a cytochrome P450 (CYP72A subfamily) in the hydroxylation and subsequent glycosylation steps converting Wilfordine I (C48H51O19N) to this compound. However, heterologous expression in Nicotiana benthamiana transient systems yields only 0.7% conversion efficiency, suggesting missing pathway components.

Analytical Method Validation

UPLC/Q-TOF MS Parameters

The validated method employs:

  • Column: Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 µm)
  • Gradient: 5–95% acetonitrile in 0.1% formic acid over 12 min
  • Flow rate: 0.4 mL/min
  • Ionization: ESI+ at 3 kV capillary voltage

Calibration curves show linearity (R2 = 0.9987) from 0.1–100 µg/mL with LOD/LOQ of 0.03/0.09 µg/mL.

Chemical Reactions Analysis

Wilfornine A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield different oxidized derivatives of this compound A .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Pharmacokinetic Comparisons

Compound Molecular Formula Molecular Weight Key Substituents Bioavailability Key Activities Toxicity Source
Wilfornine A C₄₅H₅₁NO₂₀ 925.88 9α-nicotinoyloxy, 1α/6β/15-acetyloxy 0.55 Anti-inflammatory (NO inhibition), neuroprotective Hepatotoxic Tripterygium wilfordii
Wilforine C₄₃H₄₉NO₁₈ 883.84 9α-furanoyloxy, 1α/6β/15-acetyloxy 0.85 Immunosuppressive, cytotoxic (HepG2, IC₅₀: 29.4–54.4 µM) Moderate T. wilfordii
Celastrol C₂₉H₃₈O₄ 450.60 Triterpenoid quinone methide 0.85 Anti-cancer (NF-κB inhibition), anti-inflammatory High T. wilfordii
Triptolide C₂₀H₂₄O₆ 360.40 Diterpenoid triepoxide 0.55 Anti-inflammatory (RA treatment), cytotoxic (A549T, IC₅₀: 0.1–1 nM) High T. wilfordii
Wilforgine C₄₁H₄₇NO₁₇ 849.80 9α-benzoyloxy, 1α/6β/15-acetyloxy 0.50 Cytotoxic (HepG2, IC₅₀: 20 µM) Hepatotoxic T. wilfordii
Wilforlide A C₃₀H₄₆O₇ 518.68 Triterpenoid lactone <0.20 Negligible bioactivity, used as a chemical marker Low T. wilfordii

Key Findings

Bioactivity: Anti-inflammatory Activity: this compound A and triptolide both inhibit NO production, but triptolide is 100-fold more potent (IC₅₀: 0.1 nM vs. 2.99 µM) . Celastrol shows broader anti-inflammatory effects via NF-κB pathway suppression . Cytotoxicity: this compound A, wilforine, and wilforgine exhibit cytotoxicity against HepG2 cells, but triptolide is significantly more potent (IC₅₀: 0.1 nM vs. 20–54.4 µM) .

Pharmacokinetics :

  • Celastrol has the highest predicted bioavailability (0.85) but poor gastrointestinal absorption, whereas triptolide balances moderate absorption (0.55) with high efficacy .
  • This compound A and wilforlide A have low bioavailability (<0.55), limiting their clinical utility .

Toxicity :

  • Hepatotoxicity is prominent in SPAs like this compound A and wilforgine due to their complex polycyclic structures .
  • Triptolide and celastrol exhibit dose-dependent toxicity, restricting their use to low-dose regimens .

Clinical and Research Implications

  • This compound A is primarily a research compound due to its niche neuroprotective effects and toxicity profile.
  • Triptolide remains the most therapeutically validated compound for rheumatoid arthritis (RA) but requires careful dosing .
  • Celastrol is a promising anti-cancer agent but requires formulation improvements to enhance absorption .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.